1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate
Description
The compound 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate is a pyrazole derivative characterized by a tert-butyl group at position 1, a methyl group at position 3, and a 2-nitrophenylsulfanyl substituent at position 4 of the pyrazole ring. The ester moiety at position 5 consists of a 2-(4-fluorophenyl)acetate group. This structure combines steric protection (tert-butyl), electron-withdrawing (nitro), and lipophilic (fluorophenyl) features, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-14-20(31-18-8-6-5-7-17(18)26(28)29)21(25(24-14)22(2,3)4)30-19(27)13-15-9-11-16(23)12-10-15/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWDCFUKNOQOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)CC3=CC=C(C=C3)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones.
Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions.
Attachment of the nitrophenylsulfanyl group: This step may involve nucleophilic substitution reactions.
Esterification: The final step involves esterification to attach the 2-(4-fluorophenyl)acetate moiety.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: Its functional groups could be useful in designing new materials with specific properties.
Biological Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
(a) 1-tert-Butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(3-Methylphenyl)acetate
- Core Similarities : Shares the tert-butyl, methyl, and 2-nitrophenylsulfanyl groups on the pyrazole ring.
- Key Difference : The ester group is 2-(3-methylphenyl)acetate instead of 2-(4-fluorophenyl)acetate.
- Impact: The 3-methylphenyl group enhances lipophilicity (XLogP3 = 5.5 vs. target compound’s estimated XLogP3 ~5.5) but reduces polarity compared to the 4-fluorophenyl group.
(b) [2-tert-Butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] 2-Methoxyacetate
- Core Similarities : Retains the tert-butyl and methyl groups on the pyrazole ring.
- Key Differences :
- Sulfanyl Group : 2,3,4,5,6-pentafluorophenyl (electron-deficient, highly lipophilic) vs. 2-nitrophenyl (moderately electron-withdrawing).
- Ester Group : 2-methoxyacetate (polar, hydrogen-bond acceptor) vs. 2-(4-fluorophenyl)acetate (aromatic, π-π stacking capability).
- Impact : The pentafluorophenyl group increases molecular weight (463.5 g/mol vs. 439.5 g/mol for the target compound) and hydrophobicity (XLogP3 = 4.9), while the methoxyacetate may reduce membrane permeability compared to the fluorophenylacetate .
(c) 1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one
- Core Differences :
- Pyrazol-5-one backbone (ketone at position 5) vs. pyrazol-5-yl ester.
- Substituents: 4-fluorophenyl at position 1 and phenylsulfanyl at position 3.
- Impact: The ketone group increases polarity (Topological Polar Surface Area, TPSA ~65 Ų vs.
Data Table: Comparative Physicochemical Properties
Research Findings and Functional Implications
Electron-Withdrawing Effects : The 2-nitrophenylsulfanyl group in the target compound enhances oxidative stability compared to phenylsulfanyl analogs, as demonstrated in accelerated degradation studies .
Fluorine Substitution: The 4-fluorophenylacetate group improves metabolic resistance to esterase hydrolysis relative to non-fluorinated analogs (e.g., 3-methylphenyl), as shown in vitro .
Steric Shielding : The tert-butyl group in all analogs provides steric protection to the pyrazole core, reducing susceptibility to nucleophilic attack .
Solubility Trade-offs : The higher TPSA of the target compound (115 Ų) suggests lower membrane permeability but better aqueous solubility compared to the pentafluorophenyl analog (TPSA = 89 Ų) .
Biological Activity
1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique pyrazole ring, which is substituted with a tert-butyl group and a nitrophenyl sulfanyl moiety. The chemical formula is C₁₈H₁₈N₄O₂S, and its CAS number is 127423-61-4. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, pyrazole derivatives have been shown to possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitrophenyl enhances this activity by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial cell membranes.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to disease progression. For example, its structural features suggest potential inhibition of kinases involved in cancer signaling pathways. In vitro assays have shown that similar pyrazole derivatives can inhibit tyrosine kinases, leading to reduced proliferation rates in cancer cells.
The biological activity of this compound is thought to be mediated through several pathways:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancerous cells.
- Cell Cycle Arrest : Compounds related to this structure have been shown to induce cell cycle arrest at the G2/M phase, preventing further cell division.
- Inhibition of Signal Transduction Pathways : By targeting specific kinases or other signaling molecules, these compounds can disrupt pathways critical for tumor growth and survival.
Study 1: Anticancer Efficacy
A study conducted on various pyrazole derivatives demonstrated that those with nitro substituents exhibited enhanced cytotoxicity against MCF-7 cells. The IC50 values ranged from 10 to 30 μM depending on the specific substitution pattern on the pyrazole ring.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds showed that derivatives with a fluorophenyl group displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported between 5 to 15 μg/mL.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
